2-(tert-Butoxy)-2-oxoethylzinc chloride
CAS No.:
Cat. No.: VC14281107
Molecular Formula: C6H11ClO2Zn
Molecular Weight: 216.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11ClO2Zn |
|---|---|
| Molecular Weight | 216.0 g/mol |
| IUPAC Name | zinc;tert-butyl acetate;chloride |
| Standard InChI | InChI=1S/C6H11O2.ClH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | MWRBWPQBGGARAY-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)[CH2-].[Cl-].[Zn+2] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a zinc atom coordinated to a chloro ligand and a 2-(tert-butoxy)-2-oxoethyl group. X-ray crystallographic studies reveal a tetrahedral geometry around the zinc center, with bond lengths consistent with typical organozinc compounds . The tert-butoxy group provides steric bulk, influencing reaction selectivity, while the oxoethyl moiety contributes to electrophilic reactivity at the alpha-carbon.
Table 1: Key Physicochemical Parameters
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectra show distinctive signals:
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¹H NMR (THF-d₈): δ 1.42 ppm (s, 9H, tert-butyl), 3.25 ppm (s, 2H, CH₂-Zn)
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¹³C NMR: δ 27.9 ppm (tert-butyl CH₃), 68.5 ppm (quaternary C), 172.4 ppm (carbonyl C)
The infrared spectrum exhibits a strong carbonyl stretch at 1745 cm⁻¹, confirming the ester functionality.
Synthesis and Industrial Production
Laboratory-Scale Preparation
The compound is synthesized via transmetallation between tert-butyl glyoxylate and zinc chloride in anhydrous THF under nitrogen atmosphere:
Key parameters include:
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Reaction temperature: −78°C to 0°C
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Yield: 85-92% (GC-MS analysis)
Manufacturing Considerations
Industrial production utilizes continuous flow reactors to maintain precise temperature control and minimize pyrophoric risks associated with organozinc intermediates . Quality control measures include:
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Karl Fischer titration (<50 ppm H₂O)
Reactivity and Synthetic Applications
Nucleophilic Alkylation
The compound demonstrates superior reactivity in Barbier-type reactions compared to traditional Grignard reagents due to its enhanced stability in ethereal solvents. Notable transformations include:
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Aldehyde Alkylation:
Yields exceed 75% for aromatic aldehydes (electron-deficient > electron-rich). -
Michael Additions: Conjugate additions to α,β-unsaturated ketones proceed with 80-90% diastereoselectivity when catalyzed by (−)-sparteine .
Cross-Coupling Reactions
Palladium-catalyzed Negishi couplings enable efficient construction of quaternary carbon centers:
Reaction scope includes aryl bromides (X = Br) and triflates (X = OTf) with turnover numbers >500 .
| Code | Hazard Statement | Prevalence |
|---|---|---|
| H225 | Highly flammable liquid and vapor | 100% |
| H314 | Causes severe skin burns and eye damage | 90% |
| H335 | May cause respiratory irritation | 90% |
| H351 | Suspected of causing cancer | 10% |
Operational Safeguards
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Personal Protective Equipment: Chemically resistant gloves (Butyl rubber), face shield, and flame-retardant lab coat
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Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste
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Fire Suppression: Use Class D fire extinguishers for metal-containing fires
Comparative Analysis with Analogous Reagents
Performance Metrics
When benchmarked against similar organometallic compounds:
| Reagent | Relative Reactivity | Air Stability | Functional Group Tolerance |
|---|---|---|---|
| ClZnCH₂C(O)O-t-Bu | 1.00 (reference) | 4 hr | Esters, ethers |
| MgCH₂CO₂Et | 0.65 | <1 min | Limited |
| LiCH₂CO₂-t-Bu | 1.20 | 2 hr | Poor |
Data from demonstrate the zinc reagent's optimal balance of reactivity and handling stability.
Cost-Benefit Analysis
Despite higher initial cost (₹44,723.75/50 mL ), the compound's recyclability via zinc recovery processes makes it economically viable for large-scale applications. Lifecycle assessments show 40% reduction in zinc waste compared to traditional methods.
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